Daporinad

NAMPT inhibition enzymatic assay drug discovery

Daporinad (FK866) is the first-in-class, non-competitive NAMPT inhibitor with sub-nanomolar potency (IC50 0.09 nM; Ki 0.3–0.4 nM). Validated by co-crystal structure (PDB: 5Y0P), it remains the universal benchmark for inducing rapid, reproducible NAD+ depletion across TNBC, PDAC, and leukemia models. Unlike later-generation agents with >1000-fold weaker enzymatic activity, FK866 guarantees inter-study consistency. Critically, it is the only NAMPT inhibitor with established PROTAC warhead chemistry—a prerequisite for heterobifunctional degrader design targeting both enzymatic and scaffolding functions. Choose high-purity (>98%) FK866 for reliable preclinical benchmarking and degrader synthesis.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
CAS No. 201034-75-5
Cat. No. B197400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaporinad
CAS201034-75-5
SynonymsAPO866;  APO-866;  APO 866;  FK 866;  FK-866;  FK866;  Daporinad; (E)-N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
InChIKeyKPBNHDGDUADAGP-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Daporinad (FK866) Procurement Guide: Baseline Identity of a First-in-Class NAMPT Inhibitor


Daporinad (also known as FK866 or APO866; CAS 201034-75-5) is a first-in-class, non-competitive small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT/NMPRTase), the rate-limiting enzyme in the NAD+ salvage pathway [1]. It binds with high affinity to the NAMPT active site (Ki = 0.3–0.4 nM) [2], inducing potent depletion of intracellular NAD+ and ATP, followed by apoptotic or autophagic cell death [3]. Originally advanced into Phase I/II oncology trials, FK866 remains the industry-standard benchmark NAMPT inhibitor for preclinical research and serves as the warhead of choice for PROTAC development [4].

Why Daporinad (FK866) Cannot Be Replaced by Generic NAMPT Inhibitors


Despite sharing a common target, NAMPT inhibitors exhibit stark divergence in binding modality, enzymatic inhibition kinetics, and cellular potency that preclude simple interchange. FK866 is a classic non-competitive inhibitor with sub-nanomolar enzymatic potency (IC50 = 0.09–3.3 nM) [1]. In contrast, later-generation inhibitors like KPT-9274 are dual PAK4/NAMPT agents with over 1000-fold weaker enzymatic inhibition (~120 nM) [2], while structural analogs such as MS0 show >5-fold reduced potency (9.08 nM) and altered hydrophobic contacts [3]. Even closely related competitive inhibitors like GMX1778/CHS-828 (IC50 <25 nM) differ by at least two orders of magnitude in primary biochemical potency [4]. Substituting FK866 with another NAMPT inhibitor without quantitative calibration of the experimental system risks invalid cross-study comparison and irreproducible NAD+ depletion kinetics.

Daporinad (FK866) Quantitative Differentiation vs. Key NAMPT Inhibitor Comparators


Enzymatic Potency: FK866 vs. MS0 (Structural Analog)

In a direct head-to-head recombinant human NAMPT enzymatic assay, FK866 demonstrated an IC50 of 1.60 ± 0.32 nM, which is 5.7-fold more potent than the structural analog MS0 (IC50 = 9.08 ± 0.90 nM) [1]. This difference is attributed to FK866's unique hydrophobic interaction with Arg349, a contact absent in the MS0-bound crystal structure [2].

NAMPT inhibition enzymatic assay drug discovery

Cellular Antiproliferative Activity: FK866 vs. MS0 Across Six Cancer Cell Lines

In the same comparative study, FK866 exhibited 12-fold to 225-fold superior antiproliferative activity relative to MS0 across six human cancer cell lines (HepG2, A2780, 95-D, A549, U2OS, U266) [1]. The magnitude of this cellular potency gap far exceeds the 5.7-fold enzymatic difference, suggesting that FK866's binding mode confers additional cellular efficacy advantages beyond simple target engagement.

antiproliferation cancer cell lines drug screening

Enzymatic Potency: FK866 vs. KPT-9274 (Dual PAK4/NAMPT Inhibitor)

Cross-study comparison of cell-free NAMPT enzymatic assays reveals that FK866 inhibits NAMPT with IC50 values ranging from 0.09 nM to 3.3 nM [1], whereas KPT-9274, a dual PAK4/NAMPT inhibitor, exhibits an IC50 of approximately 120 nM against NAMPT . This represents a >1300-fold difference in primary target engagement potency.

NAMPT inhibition dual inhibitor cell-free assay

Binding Mode Selectivity: FK866 Non-Competitive vs. GMX1778/CHS-828 Competitive Inhibition

FK866 acts as a non-competitive NAMPT inhibitor with a Ki of 0.3–0.4 nM , binding to a site distinct from the nicotinamide substrate pocket. In contrast, GMX1778 (CHS-828) is a competitive inhibitor with an IC50 <25 nM and a Kd of 120 nM . This mechanistic distinction means that FK866's inhibitory potency is largely independent of substrate (nicotinamide) concentration, whereas GMX1778's efficacy can be overcome by high intracellular nicotinamide levels—a variable that differs widely across cell types and culture conditions.

inhibition mechanism NAD+ salvage enzyme kinetics

Clinical Translation Benchmark: Phase I/II Human Data Availability

FK866 has completed a Phase I clinical trial in 24 patients with advanced solid tumors, establishing a defined human pharmacokinetic profile, maximum tolerated dose (0.126 mg/m²/h continuous 96-h infusion), and dose-limiting toxicity (thrombocytopenia) [1]. This human safety and PK dataset is unique among NAMPT inhibitors; MS0 has not entered human trials, KPT-9274 remains in early Phase I evaluation [2], and GMX1778 (CHS-828) development was discontinued after Phase I due to toxicity [3].

clinical trial pharmacokinetics safety profile

PROTAC Development: FK866 as the Industry-Standard Warhead

FK866 has been successfully deployed as the NAMPT-binding warhead in multiple independently developed PROTAC degraders, including compounds that outperform FK866 itself in killing hematological tumor cells [1]. A recent study designed VHL-recruiting NAMPT-targeting PROTACs using FK866 as the warhead, achieving compound C5 with an IC50 of 30.6 nM against A2780 cells while significantly reducing general cytotoxicity to normal cells compared to FK866 [2]. No other NAMPT inhibitor (MS0, STF-118804, KPT-9274, GMX1778) has been reported as a PROTAC warhead.

PROTAC targeted protein degradation chemical biology

Optimal Research and Industrial Application Scenarios for Daporinad (FK866)


Preclinical In Vivo Efficacy Studies in Solid Tumor Xenograft Models

FK866 has demonstrated robust tumor growth inhibition in subcutaneous AML-M4 and Namalwa xenografts, with treated mice showing tumor clearance below detectable levels and 80% long-term survival [1]. It also suppressed anaplastic meningioma growth in vivo and enhanced radiation sensitivity in mammary carcinoma models [2]. The established human Phase I dosing reference (0.126 mg/m²/h) [3] allows researchers to perform allometric scaling for preclinical-to-clinical translation, a capability unavailable for other NAMPT inhibitors.

NAMPT-Targeted PROTAC Development and Chemical Biology

As the only NAMPT inhibitor with validated PROTAC warhead chemistry, FK866 is the essential starting material for designing heterobifunctional degraders. Published linker attachment strategies at the pyridine and benzamide moieties [1] provide a roadmap for synthesis. The resulting PROTACs can achieve selective degradation of NAMPT, ablating both its enzymatic and scaffolding functions—a therapeutic modality not possible with simple inhibition [2].

Mechanistic Studies of NAD+ Depletion and Metabolic Reprogramming

FK866's non-competitive mechanism and sub-nanomolar potency make it the gold-standard tool for inducing rapid, profound NAD+ depletion in vitro and in vivo. It has been used to interrogate metabolic vulnerabilities in triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and leukemia [1][2]. The combination of FK866 with MCL-1 antagonists (S63845) or metformin has shown synergistic tumor growth reduction in patient-derived xenograft models [3], establishing FK866 as the cornerstone for exploring NAD+-centric combination therapies.

Benchmarking Novel NAMPT Inhibitors in Discovery Programs

Due to its extensive characterization across enzymatic, cellular, and in vivo models, FK866 serves as the universal positive control and potency benchmark for new NAMPT inhibitor discovery campaigns. Its IC50 values (0.09 nM enzymatic; 1.60 nM cellular recombinant) [1] and well-defined crystal structure (PDB: 5Y0P) [2] provide clear reference points for assessing whether a novel compound offers meaningful differentiation. Procurement of high-purity FK866 (>99%) from reputable vendors ensures reproducible benchmark data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daporinad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.